molecular formula C7H9F3O2 B3379346 Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate CAS No. 155953-72-3

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate

Cat. No. B3379346
CAS RN: 155953-72-3
M. Wt: 182.14 g/mol
InChI Key: WNOTVFSBHSWSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is a viscosity reducer that can be used in the preparation of coatings and printing inks . It has been shown to reduce the viscosity of many organic solvents by up to 90% . It also has an efficiency of up to 100% and can be used for cyclic voltammetry .

Scientific Research Applications

Preparation of Fluorinated Polymethacrylates

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated polymethacrylates . These polymethacrylates, rich in trifluoromethyl functional groups, exhibit superior performance of chemical inertness, low dielectric constant, excellent weatherability, low refractive index, and special surface properties .

Surface Coating Applications

The compound can be used in the preparation of surface coatings. For instance, a series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The resulting copolymers exhibited excellent water-repellent capacity, good gas permeability for oxygen, lower water absorption, and stain resistance .

Lowering Glass Transition Temperature

The glass transition temperature (Tg) of polymers can be reduced by incorporating Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate. This is particularly useful in improving the film-forming property of polymers .

Synthesis of Fluorinated Carbonates

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated carbonates . These carbonates have potential applications in various fields due to their unique properties.

Lithium-ion Batteries

In the field of energy storage, Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the development of lithium-ion batteries . Specifically, it can be used to understand additive/cathode interactions in these batteries .

Development of Low-cost Coatings

The compound can be used to develop low-cost coatings. By copolymerizing soft monomers with FMA, the film-forming property can be improved without significantly reducing the fluorine content of these fluorinated polymethacrylates .

Safety and Hazards

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is considered hazardous. It is harmful if inhaled, causes severe skin burns and eye damage, is suspected of causing genetic defects, and is highly flammable .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOTVFSBHSWSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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